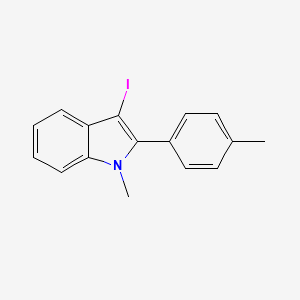
3-Iodo-1-methyl-2-P-tolyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-2-P-tolyl-1H-indole is an indole derivative that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a P-tolyl group at the second position of the indole ring. The molecular formula of this compound is C16H14IN, and it has a molecular weight of 347.19 g/mol .
準備方法
The synthesis of 3-Iodo-1-methyl-2-P-tolyl-1H-indole typically involves Sonogashira coupling and electrophilic cyclization reactions. The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by electrophilic cyclization to form the indole ring. The yields for these reactions are generally high, with reported yields of 70%, 68%, and 67% for similar indole derivatives .
化学反応の分析
3-Iodo-1-methyl-2-P-tolyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
3-Iodo-1-methyl-2-P-tolyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Iodo-1-methyl-2-P-tolyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, as an electrocatalyst, it facilitates the oxidation of glucose by providing a surface for the reaction to occur. This process involves the transfer of electrons from glucose to the catalyst, resulting in the production of electrical energy .
類似化合物との比較
3-Iodo-1-methyl-2-P-tolyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Iodo-1-methyl-2-phenyl-1H-indole: This compound has a phenyl group instead of a P-tolyl group at the second position.
2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole: This compound has a 2,5-dimethylphenyl group at the second position instead of a P-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
分子式 |
C16H14IN |
|---|---|
分子量 |
347.19 g/mol |
IUPAC名 |
3-iodo-1-methyl-2-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H14IN/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3 |
InChIキー |
SFTSUJMQXFMWSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


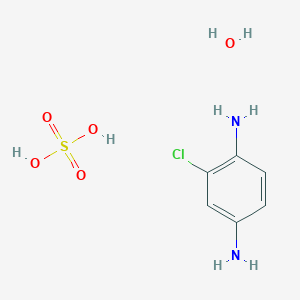
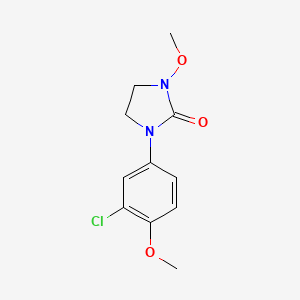
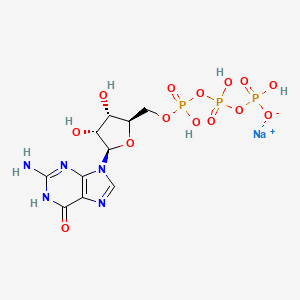

![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
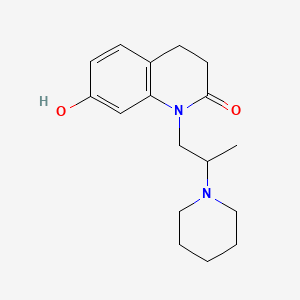
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
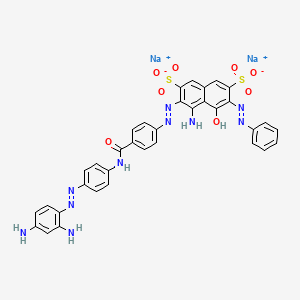
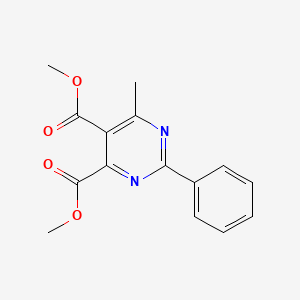
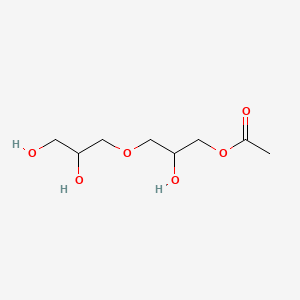

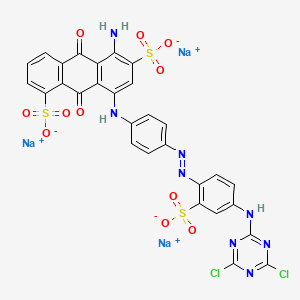

![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
